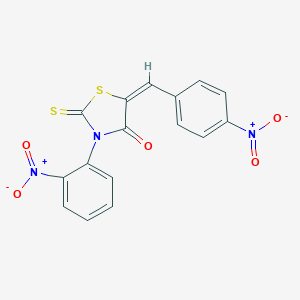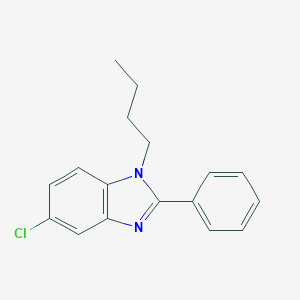![molecular formula C25H17ClN2S2 B304564 2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile](/img/structure/B304564.png)
2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of thienoquinolines and is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets. For example, it has been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to exhibit antiviral activity against hepatitis C virus and herpes simplex virus. In addition, it has been reported to have antibacterial activity against gram-positive and gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile in lab experiments is its diverse biological activities. This compound can be used to study various cellular targets and pathways. However, one of the limitations of using this compound is its moderate yield and purity, which can make it challenging to work with.
Zukünftige Richtungen
There are several future directions for research on 2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the product. Another area of research is the identification of the cellular targets and pathways involved in the compound's biological activities. This information can be used to design more potent and selective compounds for drug discovery and development. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings.
Synthesemethoden
The synthesis of 2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile involves a multi-step reaction sequence. The first step involves the condensation of 2-aminobenzyl mercaptan with 4-chlorobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base to form the desired product. The overall yield of this reaction sequence is moderate, and the purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile has been extensively studied for its potential therapeutic properties. This compound has been reported to exhibit antitumor, antiviral, antibacterial, anti-inflammatory, and antifungal activities. Its diverse biological activities make it an attractive target for drug discovery and development.
Eigenschaften
Produktname |
2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile |
|---|---|
Molekularformel |
C25H17ClN2S2 |
Molekulargewicht |
445 g/mol |
IUPAC-Name |
2-benzylsulfanyl-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H17ClN2S2/c26-18-8-6-17(7-9-18)23-20-10-11-22-19(12-13-29-22)24(20)28-25(21(23)14-27)30-15-16-4-2-1-3-5-16/h1-9,12-13H,10-11,15H2 |
InChI-Schlüssel |
FIXGDQANLRRFDP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CS2)C3=C1C(=C(C(=N3)SCC4=CC=CC=C4)C#N)C5=CC=C(C=C5)Cl |
Kanonische SMILES |
C1CC2=C(C=CS2)C3=NC(=C(C(=C31)C4=CC=C(C=C4)Cl)C#N)SCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,13R)-1,13-dimethyl-10,22-diazahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-2,4,6,8,10,14,16,18,20,22-decaene-3,15-diamine](/img/structure/B304482.png)
![Tricyclo[3.3.0.0~3,7~]octane-1,5-dicarbonitrile](/img/structure/B304484.png)
![4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B304487.png)
![4-Methyl-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate](/img/structure/B304490.png)

![Tricyclo[6.3.3.0~2,7~]tetradeca-2,4,6-triene-10,13-dione dioxime](/img/structure/B304493.png)
![3-Cyano-2-oxatricyclo[3.3.1.1~3,7~]dec-1-yl methanesulfonate](/img/structure/B304495.png)
![4-chloro-5-[(4-methylphenyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B304497.png)


![3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile](/img/structure/B304501.png)


